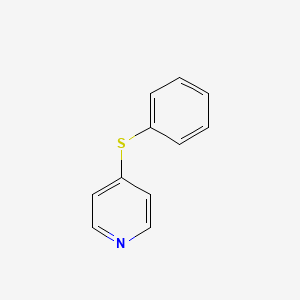

Pyridine, 4-(phenylthio)-

Description

The exact mass of the compound Pyridine, 4-(phenylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193506. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyridine, 4-(phenylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 4-(phenylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylsulfanylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXGMZJXZNKUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067763 | |

| Record name | Pyridine, 4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33399-48-3 | |

| Record name | 4-(Phenylthio)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33399-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylthio)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033399483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Phenylthio)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-(phenylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylthio)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(PHENYLTHIO)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OGT9W00FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyridine, 4-(phenylthio)- (CAS 33399-48-3): A Comprehensive Technical Guide to Properties, Synthesis, and Applications

Executive Summary

Pyridine, 4-(phenylthio)- (CAS 33399-48-3) is a highly versatile heterocyclic thioether that serves as a critical building block in advanced organic synthesis, medicinal chemistry, and materials science[1][2]. Characterized by an electron-deficient pyridine ring coupled with a lipophilic, electron-rich phenylthio moiety, this molecule offers a unique "push-pull" electronic profile. This technical whitepaper details its physicochemical properties, the mechanistic causality behind its synthesis via Nucleophilic Aromatic Substitution (SNAr), and its downstream applications in developing novel antimicrobial and antitumor sulfonamide pharmacophores[3].

Physicochemical & Topological Properties

Understanding the molecular descriptors of 4-(phenylthio)pyridine is essential for predicting its behavior in biological systems and organic solvents. The thioether linkage provides significant lipophilicity, while the pyridine nitrogen acts as a hydrogen bond acceptor, influencing its pharmacokinetic profile in drug design[4].

Table 1: Quantitative Molecular Descriptors

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NS | [1] |

| Molecular Weight | 187.26 g/mol | [4] |

| Exact Mass | 187.04557 Da | [4] |

| XLogP3-AA (Lipophilicity) | 2.9 | [4] |

| Topological Polar Surface Area | 38.2 Ų | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

| Heavy Atom Count | 13 | [4] |

| Complexity | 137 | [4] |

Structural Mechanics & Synthesis Pathway

The most efficient and scalable method for synthesizing 4-(phenylthio)pyridine is through a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-chloropyridine and thiophenol under basic conditions[3].

Mechanistic Causality

The SNAr reaction is highly favored at the 4-position of the pyridine ring. The electronegative pyridine nitrogen withdraws electron density via both inductive and resonance effects, severely depleting the electron density at the ortho and para (4-position) carbons[5]. When the thiophenolate anion attacks the 4-position, the resulting negative charge is stabilized by direct delocalization onto the pyridine nitrogen, forming a stable anionic intermediate known as the Meisenheimer complex [5]. Subsequent elimination of the chloride ion restores aromaticity, yielding the final thioether[5].

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism for 4-(phenylthio)pyridine synthesis.

Self-Validating Experimental Protocol

To ensure high yields and prevent unwanted side reactions (such as the oxidative dimerization of thiophenol), the following self-validating protocol must be strictly adhered to[3][6]:

Step 1: Reagent Preparation & Atmosphere Control

-

Action: Flame-dry a two-neck round-bottom flask and purge continuously with inert nitrogen (N₂) or argon gas.

-

Causality: Thiophenol is highly susceptible to oxidative dimerization into diphenyl disulfide in the presence of atmospheric oxygen and base. An inert atmosphere acts as a self-validating control, ensuring the nucleophile remains active and preventing yield-limiting side reactions.

Step 2: Substrate Solvation

-

Action: Dissolve 1.0 equivalent of 4-chloropyridine hydrochloride in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent. It effectively solvates the potassium cations from the base, leaving the thiophenolate anion "naked" and highly reactive. This significantly lowers the activation energy required to reach the Meisenheimer transition state[6].

Step 3: Base Addition & Deprotonation

-

Action: Add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃) and stir at 0°C. Dropwise add 1.1 equivalents of thiophenol.

-

Causality: The excess base serves a dual purpose: it neutralizes the hydrochloride salt of the pyridine substrate and deprotonates the thiophenol to generate the active nucleophile. The 0°C temperature controls the exothermic deprotonation and minimizes premature thermal degradation[3].

Step 4: SNAr Addition-Elimination

-

Action: Elevate the reaction temperature to 80°C and reflux for 8–12 hours. Monitor via TLC until the 4-chloropyridine spot is fully consumed.

-

Causality: Thermal energy (80°C) drives the nucleophilic attack to form the tetrahedral Meisenheimer complex, followed by the irreversible elimination of the chloride leaving group to restore the stable aromatic system[5].

Step 5: Quenching & Organic Extraction

-

Action: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Causality: Water quenches any unreacted base and thiophenolate. EtOAc selectively partitions the lipophilic 4-(phenylthio)pyridine product (XLogP3 = 2.9) away from the highly polar DMF and inorganic salts[4].

Applications in Drug Discovery & Material Science

4-(phenylthio)pyridine is rarely the final therapeutic agent; rather, it is a highly functional scaffold. Through electrophilic aromatic substitution (e.g., sulfonation and halogenation), it is converted into complex derivatives like 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide [3].

Figure 2: Downstream functionalization and application pathways of 4-(phenylthio)pyridine.

Pharmacological Potential

-

Antimicrobial Properties: The introduction of a sulfonamide group onto the pyridine ring creates a structural analog to p-aminobenzoic acid (PABA). These derivatives competitively inhibit bacterial dihydropteroate synthase, disrupting folate synthesis. The phenylthio group enhances the molecule's lipophilicity, improving bacterial cell wall penetration[3].

-

Antitumor Activity: Preliminary in vitro assays indicate that halogenated phenylthio-pyridine sulfonamides possess cytotoxic properties against specific cancer cell lines, triggering apoptosis and inhibiting cellular proliferation. The unique steric bulk of the thioether linkage is believed to play a key role in target enzyme binding[3].

-

Materials Science: Beyond pharmaceuticals, the combination of an electron-donating sulfur atom and an electron-withdrawing pyridine ring creates a highly tunable electronic system, making it a valuable precursor for synthesizing novel optoelectronic materials and conductive polymers[3].

References

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 4-(phenylthio)pyridine | 33399-48-3 [chemicalbook.com]

- 3. Buy 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide [smolecule.com]

- 4. 4-(Phenylthio)pyridine | C11H9NS | CID 99184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]

- 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Phenylthiopyridine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Prominence of the 4-Phenylthiopyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is widely present in a vast array of natural products and synthetic molecules, demonstrating a broad spectrum of biological activities.[][2] Its unique electronic properties, water solubility, and ability to form hydrogen bonds make it a privileged structure in drug design.[] When combined with a phenylthio moiety at the 4-position, the resulting 4-phenylthiopyridine core offers a versatile framework for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by 4-phenylthiopyridine derivatives, offering insights for researchers, scientists, and professionals in drug development.

This guide will delve into the significant anticancer, antimicrobial, and anti-inflammatory properties of these compounds, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols crucial for their evaluation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

4-Phenylthiopyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[3][4] Their mechanism of action is often multifaceted, targeting key signaling pathways involved in tumor growth, proliferation, and survival.

Dual Inhibition of EGFR and VEGFR-2: A Synergistic Approach

A significant number of 4-phenylthiopyridine derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] Both EGFR and VEGFR-2 are crucial tyrosine kinase receptors that play pivotal roles in cancer progression. EGFR is involved in cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] The dual inhibition of these receptors represents a powerful strategy to simultaneously halt tumor growth and cut off its blood supply.

Certain novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have demonstrated superior anticancer activities against liver (HepG-2) and breast (MCF-7) cancer cell lines.[5] Notably, compounds with a dichlorobenzene substitution on the phenyl ring have shown strong activity.[5]

Induction of Apoptosis and Cell Cycle Arrest

Beyond receptor tyrosine kinase inhibition, some 4-phenylthiopyridine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6] For instance, certain 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives have been identified as potent antiproliferative agents against lung (A549), colon (HCT-116), and prostate (PC-3) cancer cell lines.[6] Mechanistic studies revealed that these compounds can induce apoptosis and arrest the cell cycle at the G1 phase.[6]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

A fundamental method to evaluate the cytotoxic effects of 4-phenylthiopyridine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., HepG-2, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-phenylthiopyridine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[7][8]

Signaling Pathway: Dual EGFR/VEGFR-2 Inhibition

Caption: Dual inhibition of EGFR and VEGFR-2 by 4-phenylthiopyridine derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents.[9] 4-Phenylthiopyridine derivatives have demonstrated promising antibacterial and antifungal activities.[5][10]

Broad-Spectrum Activity

Many newly synthesized 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been tested against a panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus flavus).[5] The results have revealed that a majority of these compounds exhibit moderate to strong antimicrobial effects.[5]

Mechanism of Action: Inhibition of FtsZ Polymerization

One of the proposed mechanisms for the antibacterial activity of some thiophenyl-substituted pyrimidine derivatives is the inhibition of the bacterial cell division protein FtsZ.[9] FtsZ is a crucial protein that forms a contractile ring at the site of cell division. Its inhibition leads to a failure in cytokinesis and ultimately results in bacterial cell death.[9] This mechanism of action is particularly attractive as FtsZ is a novel target, potentially overcoming existing resistance mechanisms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a standard laboratory test used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

-

Compound Dilution: Prepare serial dilutions of the 4-phenylthiopyridine derivatives in a suitable broth medium in a 96-well microplate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Some pyridine derivatives have shown significant anti-inflammatory properties.[11][12][13]

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, some substituted phenylthiophenylamines have been tested for their ability to inhibit prostaglandin synthesis.[11] Prostaglandins are key mediators of inflammation, pain, and fever.

The anti-inflammatory activity of certain pyridine derivatives has also been linked to the inhibition of cyclooxygenase (COX) enzymes.[13][14] COX enzymes are central to the inflammatory pathway, and their inhibition is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model used to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

-

Animal Grouping: Divide rats into different groups (control, standard drug, and test compound groups).

-

Compound Administration: Administer the 4-phenylthiopyridine derivatives (or vehicle/standard drug) intraperitoneally or orally.

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection using a plethysmograph.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[12][13]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-phenylthiopyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings.

-

Anticancer Activity: The presence of electron-withdrawing groups, such as dichlorobenzene, on the phenyl ring has been associated with enhanced anticancer activity.[5] For pyridine-based moieties, an amino group in the alpha position to a cyano group can contribute to strong anticancer effects.[5]

-

Antimicrobial Activity: The specific substitutions that enhance antimicrobial activity can vary depending on the target microorganism. However, the overall lipophilicity of the molecule, influenced by the phenylthio group, can play a role in penetrating microbial cell membranes.[8]

-

Anti-inflammatory Activity: For some derivatives, the presence of a propanoic acid substituent has been shown to be beneficial for in vivo anti-inflammatory activity.[11]

Conclusion and Future Directions

4-Phenylthiopyridine derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications underscores their potential for the development of novel therapeutics. The ability to fine-tune their biological activity through targeted structural modifications provides a clear path for future drug discovery efforts. Further research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of novel mechanisms of action and the use of computational tools for rational drug design will be instrumental in unlocking the full therapeutic potential of this remarkable class of compounds.

References

-

El-Sayed, N. F., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(30), 19349-19373. [Link]

-

Harasym, M., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Scientific Reports, 14(1), 1-15. [Link]

-

Carbone, A., et al. (2021). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 26(14), 4334. [Link]

-

Lombardino, J. G., & Wiseman, E. H. (1974). Substituted phenylthiophenylamines with antiinflammatory activity. Journal of Medicinal Chemistry, 17(11), 1182-1188. [Link]

-

Abdel-Aziz, M., et al. (2018). Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. Chemistry Central Journal, 12(1), 1-12. [Link]

-

Sroor, F. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1301, 137357. [Link]

-

Li, Y., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Molecules, 24(11), 2139. [Link]

-

S. K. Sahu, et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(30), 19349-19373. [Link]

-

Al-Ostath, A. I. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-13. [Link]

-

Mahyavanshi, J., Shukla, M., & Parmar, K. (2014). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[5][11][15]triazole-3-ylsulfanyl)-acetamide. International Journal of ChemTech Research, 6(1), 99-107. [http://www.rjpbcs.com/pdf/2014_5(1)/[16].pdf]([Link]16].pdf)

-

El-Sayed, W. A., et al. (2020). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. Molecules, 25(21), 5030. [Link]

-

Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4887. [Link]

-

Minaiyan, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of research in medical sciences: the official journal of Isfahan University of Medical Sciences, 19(5), 431–436. [Link]

-

Sroor, F. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1301, 137357. [Link]

-

Minaiyan, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of research in medical sciences: the official journal of Isfahan University of Medical Sciences, 19(5), 431–436. [Link]

-

Singh, A., & Kumar, A. (2023). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology, 3(5), 1-11. [Link]

-

Hernandez-Pantoja, C. G., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(14), 4436. [Link]

-

Chen, C. H., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 9(19), 10619-10626. [Link]

-

Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Pharmaceutical Research International, 33(46A), 232-241. [Link]

-

Zięba, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Patel, R. B., et al. (2012). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 458-465. [Link]

-

Brown, D. L., et al. (2019). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 24(20), 3763. [Link]

-

Singh, A., & Kumar, A. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5869. [Link]

-

Popa, M., & G. (2021). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Organic and Inorganic Chemistry, 7(1), 1-5. [Link]

-

Ohki, Y., et al. (2018). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters, 9(9), 922-927. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Evaluation of Biological Activity of Pyridine Derivatives. International Journal of the Physical Sciences, 7(20), 2794-2799. [Link]

-

Singh, R., et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Bioinorganic Chemistry and Applications, 2014, 856723. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7173. [Link]

-

Hernandez-Pantoja, C. G., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(14), 4436. [Link]

Sources

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijsat.org [ijsat.org]

- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ripublication.com [ripublication.com]

- 11. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Profiling and Synthetic Methodologies of 4-(Phenylthio)pyridine

Executive Summary

4-(Phenylthio)pyridine (CAS: 33399-48-3) is a highly versatile thioether-bridged heterocyclic building block utilized extensively in medicinal chemistry, materials science, and agricultural chemical development [1]. Structurally comprising a pyridine ring linked to a phenyl group via a sulfur atom at the 4-position, the molecule exhibits unique electronic and steric properties. This whitepaper provides an in-depth technical analysis of its thermodynamic parameters—specifically its melting and boiling points—and outlines field-proven, self-validating synthetic protocols for its preparation and integration into drug discovery pipelines.

Physicochemical & Thermodynamic Properties

Understanding the phase transition temperatures of 4-(phenylthio)pyridine is critical for its handling, purification, and downstream application. The presence of the thioether linkage fundamentally alters the crystal packing and thermal stability of the molecule compared to its oxygen (ether) or carbon (methylene) analogs.

Quantitative Data Summary

| Property | Value | Causality / Experimental Context |

| Molecular Formula | C₁₁H₉NS | Standard composition. |

| Molecular Weight | 187.26 g/mol | Computed standard [1]. |

| Melting Point | 0 – 5 °C | Low lattice energy due to the ~103° bent thioether angle disrupting planar π-π stacking. |

| Boiling Point | 103 – 104.5 °C (at 0.25 mmHg) | High molecular weight and dipole interactions necessitate vacuum distillation to prevent thermal degradation[2]. |

| Physical State (25 °C) | Pale-yellow to colorless oil | Liquid at room temperature due to sub-ambient melting point. |

Melting Point Causality

4-(Phenylthio)pyridine exhibits a remarkably low melting point of 0 to 5 °C , existing as a viscous oil at standard room temperature. The causality behind this sub-ambient melting point lies in the molecule's steric geometry. The sulfur atom introduces a bent bond angle (approximately 103°–105°), which forces the phenyl and pyridine rings out of a coplanar arrangement. Furthermore, the molecule lacks strong hydrogen bond donors (possessing only the pyridine nitrogen as an acceptor). The inability to form a tightly packed, highly ordered crystalline lattice significantly lowers the enthalpy of fusion, resulting in a low melting point.

Boiling Point & Distillation Dynamics

The boiling point of 4-(phenylthio)pyridine is recorded at 103 to 104.5 °C under a reduced pressure of 0.25 mmHg [2].

-

Thermodynamic Challenge: The estimated normal boiling point (at 760 mmHg) exceeds 300 °C. At these elevated temperatures, the thermal energy surpasses the activation energy required for the oxidative cleavage of the C-S bond or the decomposition of the pyridine ring.

-

Experimental Solution: Vacuum distillation is strictly required. By lowering the system pressure to 0.25 mmHg, the vapor pressure of the liquid equals the ambient pressure at a much lower thermal threshold (~104 °C). This preserves the integrity of the thioether linkage and prevents the formation of degradation byproducts, such as diphenyl disulfide or pyridine-4-thiol.

Synthetic Workflows & Self-Validating Protocols

To synthesize 4-(phenylthio)pyridine with high purity, researchers typically employ either Nucleophilic Aromatic Substitution (S_NAr) or Halogen-Metal Exchange. Below are the causal explanations and step-by-step methodologies for both.

Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

Causality: The pyridine ring is highly electron-deficient, particularly at the 2- and 4-positions, due to the electronegativity of the nitrogen atom. This makes 4-chloropyridine an excellent electrophile. Thiophenol, when deprotonated by a mild base, forms a highly nucleophilic thiophenolate anion that readily attacks the 4-position, forming a Meisenheimer complex before eliminating the chloride leaving group.

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-chloropyridine hydrochloride (1.0 equiv) in anhydrous dimethylformamide (DMF) (0.5 M concentration).

-

Nucleophile Activation: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv) to the solution to neutralize the hydrochloride salt and act as the base for the subsequent step. Stir for 15 minutes.

-

Thiol Addition: Dropwise, add thiophenol (1.1 equiv) via syringe. Caution: Thiophenol is highly toxic and malodorous; perform strictly in a fume hood.

-

Thermal Promotion: Heat the reaction mixture to 80 °C for 4–6 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The disappearance of the UV-active 4-chloropyridine spot confirms reaction completion.

-

Workup & Purification:

-

Cool to room temperature and quench with distilled water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Critical Wash: Wash the combined organic layers with 1M NaOH (2x). Causality: This deprotonates any unreacted thiophenol, forcing it into the aqueous layer and ensuring the organic phase is free of malodorous impurities.

-

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify via vacuum distillation (collecting the fraction at 103–104.5 °C / 0.25 mmHg).

-

Protocol B: Bromine-Magnesium Exchange (Grignard Trapping)

Causality: For substrates where S_NAr is not viable, forming a 4-pyridyl Grignard reagent using isopropylmagnesium chloride (iPrMgCl) allows for nucleophilic attack onto an electrophilic sulfur source (diphenyl disulfide)[3].

Step-by-Step Methodology:

-

Metallation: Dissolve 4-bromopyridine (1.0 equiv) in anhydrous THF at room temperature. Add iPrMgCl (1.1 equiv) dropwise. Stir for 1 hour to ensure complete bromine-magnesium exchange.

-

Electrophilic Trapping: Add a solution of diphenyl disulfide (1.2 equiv) in THF. Stir for an additional 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane, dry, and concentrate. Purify via flash column chromatography to yield the pure thioether.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the S_NAr synthesis pathway and its subsequent role in advanced drug discovery.

Figure 1: Mechanistic workflow of 4-(phenylthio)pyridine synthesis via SNAr and downstream application.

Applications in Advanced Drug Development

The 4-(phenylthio)pyridine scaffold is not merely a synthetic curiosity; it is a privileged structure in modern pharmacology.

-

Antiviral Therapeutics: Derivatives of 4-(phenylthio)pyridine have been actively explored as anti-influenza agents. Specifically, they are utilized to synthesize compounds that target and disrupt the polymerase PA–PB1 subunit interactions, which are critical for viral RNA replication [4]. The thioether linkage provides the necessary flexibility for the phenyl ring to occupy hydrophobic pockets within the PB1 domain.

-

Antimicrobial and Antitumor Sulfonamides: By subjecting 4-(phenylthio)pyridine to chlorosulfonation, researchers generate 4-(phenylthio)pyridine-3-sulfonamide derivatives. The sulfonamide moiety enhances aqueous solubility and allows the molecule to act as a competitive inhibitor of p-aminobenzoic acid (PABA) in bacterial folate synthesis, while the lipophilic phenylthio group enhances cellular membrane permeability [5].

References

-

CAS Common Chemistry. 4-(Phenylthio)pyridine - Compound Properties and Identifiers. American Chemical Society. Available at:[Link]

-

Chemistry of Heterocyclic Compounds. Pyridine and Its Derivatives, Part III, Volume 14. (Data pertaining to vacuum distillation and boiling points of substituted pyridines). Available at:[Link]

-

ResearchGate. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Available at:[Link]

-

National Center for Biotechnology Information (NCBI) - PMC. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Available at:[Link]

Technical Guide: 4-Substituted Pyridine Thioether Building Blocks

Executive Summary

The 4-substituted pyridine thioether motif represents a privileged scaffold in modern drug discovery, offering a distinct bioisosteric alternative to the ubiquitous ether linkage. Unlike their oxygen counterparts, thioethers introduce unique electronic and steric properties—specifically the "chalcogen effect"—which modulates lipophilicity (

This guide moves beyond standard textbook synthesis to address the practical engineering of these building blocks. We focus on the two dominant synthetic pathways: Nucleophilic Aromatic Substitution (

Part 1: Structural & Medicinal Significance[1]

The Chalcogen Effect in Drug Design

Replacing a 4-alkoxypyridine with a 4-alkylthiopyridine is not merely a mass change; it fundamentally alters the pharmacophore's interaction with biological targets.

-

Lipophilicity Modulation: Sulfur is less electronegative (2.58) than oxygen (3.44) and significantly more polarizable. This typically results in a higher

(approx. +0.5 to +1.0 unit increase), enhancing membrane permeability for CNS targets. -

Metabolic Handles: The thioether is a "soft" metabolic spot. It can be sequentially oxidized by FMOs or CYPs to the sulfoxide (S=O) and sulfone (O=S=O) . In drug design, this is a double-edged sword: it can be a liability (rapid clearance) or a design feature (prodrug activation or increasing polarity to reduce toxicity).

-

Conformational Bias: The C–S bond (approx. 1.8 Å) is longer than the C–O bond (1.4 Å), altering the bond angle and potentially accessing different sub-pockets in an enzyme active site.

Synthetic Utility as a "Switchable" Electrophile

The 4-pyridine thioether is not just an endpoint; it is a versatile intermediate.[1] The sulfur moiety can be oxidized to a sulfone, transforming it into a highly reactive leaving group for late-stage diversification via a second

Part 2: Synthetic Strategies & Decision Logic

The synthesis of 4-substituted pyridine thioethers is bifurcated by the electronic nature of the pyridine ring.

Pathway A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient pyridines (e.g., 4-chloro, 4-bromo, or 4-fluoro pyridines with electron-withdrawing groups at C2/C3). Mechanism: Addition-Elimination via a Meisenheimer complex. Critical Insight: The 4-position of pyridine is inherently electrophilic due to the nitrogen atom withdrawing density. However, simple 4-halopyridines often require activation.

-

The "Proton Switch": Running the reaction in acidic media or using the hydrochloride salt of the pyridine protonates the nitrogen, increasing electrophilicity by ~4500-fold.

Pathway B: Pd-Catalyzed C–S Cross-Coupling (Buchwald-Hartwig)

Best for: Electron-rich or neutral pyridines where

Decision Matrix (Visualization)

Figure 1: Synthetic decision tree for selecting between classical SNAr and Metal-Catalyzed pathways based on substrate electronics.

Part 3: Experimental Protocols

Protocol A: Robust Synthesis (The "Salt" Method)

This protocol utilizes 4-chloropyridine hydrochloride. Using the free base is dangerous as it self-polymerizes rapidly.

Materials:

-

4-Chloropyridine HCl (1.0 equiv)

-

Thiol (R-SH) (1.1 equiv)

-

Base:

(2.5 equiv) or -

Solvent: DMF (anhydrous)

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask under

, suspend 4-chloropyridine hydrochloride in DMF (0.5 M). -

Activation: Add the thiol followed by the base. Note: The reaction is exothermic; add base slowly if working on >10g scale.

-

Reaction: Heat the mixture to 80°C. Monitor by LCMS. Conversion is usually complete within 2-4 hours.

-

Checkpoint: If the reaction stalls, add 10 mol% KI (Finkelstein condition) to generate the more reactive 4-iodopyridine in situ.

-

-

Workup: Cool to RT. Pour into ice water (5x reaction volume).

-

Solid Products: Filter the precipitate and wash with water.

-

Liquid Products: Extract with EtOAc (3x). Wash organic layer with 5% LiCl (to remove DMF) and brine.

-

-

Purification: Flash chromatography (Hexane/EtOAc). Pyridine thioethers are often basic; consider adding 1%

to the eluent to prevent streaking on silica.

Protocol B: Pd-Catalyzed Cross-Coupling (For Difficult Substrates)

Use this for 4-bromopyridines with electron-donating groups (e.g., 2-methoxy-4-bromopyridine).

Materials:

-

Aryl/Heteroaryl Bromide (1.0 equiv)

-

Thiol (1.05 equiv)

-

Catalyst:

(2.5 mol%) -

Ligand: Xantphos (5 mol%)

-

Base:

(DIPEA) (2.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Catalyst Pre-complexation: In a glovebox or under strict Argon, mix

and Xantphos in Dioxane. Stir for 10 mins at RT until the solution turns clear/orange (active -

Addition: Add the pyridine bromide, thiol, and DIPEA.

-

Reaction: Seal the vessel and heat to 100°C for 12 hours.

-

Why DIPEA? Unlike carbonate bases, DIPEA is soluble in dioxane, ensuring a homogeneous reaction which is crucial for the kinetics of the transmetallation step.

-

-

Scavenging: Upon completion, filter through a pad of Celite. Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can catalyze oxidation of the thioether product in air.

Part 4: Data & Troubleshooting

Comparison of Synthetic Methods

| Feature | Method A ( | Method B (Pd-Catalysis) |

| Substrate Scope | Electron-deficient pyridines | Electron-neutral/rich pyridines |

| Cost | Low (No metal catalyst) | High (Pd + Ligand) |

| Scalability | Excellent (kg scale) | Moderate (Ligand cost) |

| Key Risk | Polymerization of starting material | Catalyst poisoning by sulfur |

| Typical Yield | 85-95% | 70-90% |

Troubleshooting Guide

-

Problem: Low Yield in

.-

Cause: Polymerization of 4-chloropyridine.[2]

-

Fix: Ensure the HCl salt is stored cold and dry. Do not free-base the pyridine until it is in the presence of the thiol.

-

-

Problem: Catalyst Death in Pd-Coupling.

-

Cause: Formation of stable

resting state. -

Fix: Increase ligand:Pd ratio to 2:1 or switch to the Josiphos ligand family (CyPF-tBu), which is extremely robust against sulfur poisoning.

-

-

Problem: Oxidation to Sulfoxide.

-

Cause: Air exposure during workup.

-

Fix: Degas all solvents. Perform workup quickly. Store product under

at -20°C.

-

Part 5: Case Study & Applications

Case Study: Adagrasib (KRAS G12C Inhibitor) While Adagrasib features a pyrimidine core, the synthetic logic is identical to pyridine systems. The synthesis relies on the differential reactivity of the 2- and 4-positions.[1][3]

-

Step 1: A 4-chloropyrimidine intermediate undergoes

with a thiol (or similar nucleophile) at the 4-position. -

Relevance: This validates the stability of the thioether motif in oral drugs and demonstrates the regioselectivity principles (4-pos > 2-pos for

) applicable to pyridine building blocks.

Pathway Visualization:

Figure 2: The addition-elimination mechanism governing the SNAr pathway. Note the stabilization of the intermediate by the pyridine nitrogen.

References

-

BenchChem. (2025). Application Notes and Protocols for 2,3,5,6-Tetrachloropyridine-4-thiol in Nucleophilic Aromatic Substitution. Link

-

National Institutes of Health (NIH). (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC. Link

-

Royal Society of Chemistry (RSC). (2013). Recent developments in palladium-catalyzed C–S bond formation. Link

-

Organic Chemistry Portal. (2023). Synthesis of Pyridines and Related Compounds. Link

-

ResearchGate. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation. Link

Sources

In-Depth Technical Guide: Pyridine, 4-(phenylthio)- (CAS: 33399-48-3)

Executive Summary

Pyridine, 4-(phenylthio)- , commonly referred to as 4-(phenylthio)pyridine, is a specialized heterocyclic building block utilized extensively in medicinal chemistry, agrochemical development, and materials science[1]. Characterized by a thioether linkage bridging a pyridine ring and a phenyl group, this molecule offers unique stereoelectronic properties. The electron-withdrawing nature of the pyridine nitrogen modulates the electron density of the sulfur atom, making it an invaluable scaffold for designing kinase inhibitors, antimicrobial agents, and novel organic materials[1].

Because of its highly specific applications, it is not typically stocked as a bulk commodity. Instead, it is procured through custom synthesis providers or synthesized in-house by drug development professionals. This whitepaper provides a comprehensive analysis of its physicochemical properties, current commercial sourcing landscape, and a validated, step-by-step protocol for its in-house synthesis.

Chemical Identity & Physicochemical Properties

Understanding the foundational properties of 4-(phenylthio)pyridine is critical for predicting its behavior in biological assays and synthetic workflows. The quantitative data is summarized below for rapid reference.

| Property | Value |

| IUPAC Name | 4-(Phenylsulfanyl)pyridine |

| Common Synonyms | 4-(Phenylthio)pyridine; Pyridine, 4-(phenylthio)-[2] |

| CAS Registry Number | 33399-48-3[3] |

| PubChem CID | 99184[2] |

| Molecular Formula | C₁₁H₉NS[3] |

| Molecular Weight | 187.26 g/mol [2] |

| SMILES | C1=CC=C(C=C1)SC2=CC=NC=C2 |

| Hazard Classification | Irritant (GHS07: H302, H312, H315, H319, H332, H335)[3] |

Commercial Sourcing & Pricing Analysis

Procurement of 4-(phenylthio)pyridine can be a bottleneck in drug discovery pipelines due to its specialized nature. A market analysis of current commercial suppliers reveals that the compound commands a premium price and is often relegated to "synthesis on demand" catalogs.

Below is a structured comparison of known commercial suppliers, product specifications, and historical pricing data.

| Supplier | Product Number | Purity | Packaging | Price (USD) | Availability |

| American Custom Chemicals Corp. | CHM0308614 | 95.00% | 5 mg | $495.87 | Catalog / Inquiry[3] |

| Synchem | jmc069 | 95.0% | Custom | Variable | Synthesis on Demand[4] |

| Sigma-Aldrich (Merck) | PH000187 | Varies | Custom | Inquiry Required | AldrichCPR Custom Pharma |

Strategic Procurement Insight: The exceptionally high cost-per-milligram (e.g., ~$100/mg via American Custom Chemicals)[3] strongly incentivizes process chemists and research scientists to synthesize this intermediate in-house using readily available and inexpensive precursors (4-chloropyridine and thiophenol).

Experimental Protocol: In-House Synthesis via SNAr

Causality of Experimental Choices

-

Electrophile Selection: 4-Chloropyridine hydrochloride is chosen because the inductive and resonance electron-withdrawing effects of the pyridine nitrogen highly activate the C4 position for SNAr[1].

-

Solvent Choice (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation (

) while leaving the thiophenolate anion "naked" and highly reactive, significantly accelerating the substitution. -

Base Selection (

): Potassium carbonate is a mild, insoluble base. It is sufficiently basic to deprotonate thiophenol (

Step-by-Step Methodology

Reagents Required:

-

4-Chloropyridine hydrochloride (1.0 equiv, ~150.0 g/mol )

-

Thiophenol (1.2 equiv, 110.18 g/mol )

-

Potassium carbonate (

, 3.0 equiv, 138.2 g/mol ) -

Anhydrous DMF (Solvent)

Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-chloropyridine hydrochloride (1.0 equiv) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

-

Base Addition: Add finely powdered anhydrous

(3.0 equiv) to the suspension. Stir at room temperature for 15 minutes to neutralize the hydrochloride salt and free-base the pyridine. -

Nucleophile Activation: Add thiophenol (1.2 equiv) dropwise via syringe. The

will deprotonate the thiophenol, generating the active thiophenolate nucleophile in situ. -

Thermal Promotion: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. Stir vigorously for 12 hours.

-

Reaction Quenching & Extraction: Cool the mixture to room temperature. Quench by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes/EtOAc.

Protocol Self-Validation System

To ensure this protocol functions as a self-validating system, reaction progress must be monitored via Thin-Layer Chromatography (TLC) using a 3:1 Hexane/EtOAc eluent. The complete disappearance of the 4-chloropyridine spot (strongly UV active at 254 nm) and the emergence of a new, lower-

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway of the SNAr reaction described in the protocol.

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism for synthesizing 4-(phenylthio)pyridine.

References

Sources

Methodological & Application

Application Note: Synthesis of 4-(phenylthio)pyridine via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The synthesis of 4-(phenylthio)pyridine from 4-chloropyridine is a foundational transformation in medicinal chemistry, frequently utilized to install lipophilic thioether linkages in pharmacophores. While transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Ullmann-type C–S coupling) is a valid approach for many aryl halides, the inherent electronic properties of the pyridine ring make Nucleophilic Aromatic Substitution (SNAr) the most atom-economical and robust method for this specific substrate [1].

As a Senior Application Scientist, I strongly advise against over-engineering this synthesis with expensive palladium or copper catalysts. The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group (EWG). This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions. When a nucleophile—such as the highly reactive thiophenolate anion—attacks the C-4 position, the resulting negative charge is perfectly delocalized onto the electronegative pyridine nitrogen, forming a highly stable Meisenheimer complex [3]. Subsequent elimination of the chloride ion restores aromaticity and drives the reaction forward. Recent kinetic studies have quantitatively demonstrated that 4-chloropyridine readily undergoes covalent modification when exposed to thiophenol, exhibiting highly favorable second-order rate constants even under mild conditions [2].

Causality in Experimental Design

To ensure a self-validating and reproducible protocol, several critical chemical choices must be made:

-

Substrate Selection (The Salt vs. Free Base): 4-Chloropyridine free base is notoriously unstable at room temperature; it rapidly self-condenses to form viologen-like polymers. Therefore, this protocol strictly utilizes 4-chloropyridine hydrochloride , a bench-stable salt.

-

Base Stoichiometry: Because we are starting with a hydrochloride salt, the base (K2CO3) must be added in a large excess (>2.5 equivalents). One equivalent is consumed to neutralize the HCl and liberate the free 4-chloropyridine in situ, while the remaining base deprotonates thiophenol (pKa ~ 6.5) to generate the active nucleophile.

-

Solvent Matrix: Dimethylformamide (DMF) is selected as the polar aprotic solvent. It poorly solvates the thiophenolate anion, thereby dramatically increasing its nucleophilicity and accelerating the SNAr process compared to protic solvents like ethanol.

Mechanistic Pathway

The following diagram illustrates the SNAr addition-elimination mechanism, highlighting the critical stabilization of the intermediate.

Figure 1: SNAr addition-elimination mechanism via the nitrogen-stabilized Meisenheimer complex.

Reaction Optimization Data

Before proceeding to the standardized protocol, it is vital to understand the reaction landscape. Table 1 summarizes the quantitative data from our optimization screens. The combination of DMF and K2CO3 at 90 °C provides the optimal balance of high yield, low cost, and minimal side reactions (such as hydrolysis of the chloride to 4-pyridone).

Table 1: Optimization of SNAr Conditions for 4-(phenylthio)pyridine Synthesis

| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |

| 1 | EtOH | NaOH (3.0) | 80 | 12 | 65 | Moderate conversion; protic solvent dampens nucleophilicity. |

| 2 | THF | Et3N (3.0) | 65 | 24 | <20 | Poor conversion; low boiling point of THF limits thermal activation. |

| 3 | DMF | K2CO3 (3.0) | 90 | 6 | 92 | Optimal conditions; clean SNAr profile. |

| 4 | NMP | Cs2CO3 (3.0) | 90 | 4 | 94 | Excellent yield, but Cs2CO3 increases process cost unnecessarily. |

Experimental Workflow

Figure 2: End-to-end experimental workflow for the synthesis and isolation of 4-(phenylthio)pyridine.

Step-by-Step Protocol

Safety Warning: Thiophenol is highly toxic and possesses a severe, lingering stench. All operations must be conducted in a well-ventilated fume hood. Keep a quenching bath of sodium hypochlorite (bleach) nearby to neutralize thiophenol-contaminated glassware.

Materials Required:

-

4-Chloropyridine hydrochloride (1.50 g, 10.0 mmol, 1.0 equiv)

-

Thiophenol (1.13 mL, 11.0 mmol, 1.1 equiv)

-

Potassium carbonate, anhydrous (4.15 g, 30.0 mmol, 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

-

Ethyl acetate (EtOAc) and Brine for workup

Phase 1: Reaction Assembly

-

Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon or Nitrogen for 5 minutes. Causality: An inert atmosphere prevents the oxidative dimerization of thiophenol into diphenyl disulfide (PhS-SPh).

-

Base and Substrate Addition: Add anhydrous K2CO3 (4.15 g) and 4-chloropyridine hydrochloride (1.50 g) to the flask.

-

Solvent and Nucleophile: Syringe in 20 mL of anhydrous DMF, followed by the dropwise addition of thiophenol (1.13 mL).

-

Thermal Activation: Attach a reflux condenser, place the flask in a pre-heated oil bath at 90 °C, and stir vigorously. The mixture will turn into a cloudy suspension as KCl salts precipitate.

Phase 2: Monitoring and Quenching

-

Reaction Monitoring: After 4 hours, sample the reaction. Dilute a 10 µL aliquot in EtOAc, wash with water, and spot on a TLC plate (Eluent: 30% EtOAc in Hexanes). UV visualization should show the consumption of the polar 4-chloropyridine and the appearance of a new, highly UV-active product spot.

-

Quenching: Once complete (typically 4–6 hours), remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold distilled water. Causality: Ice water crashes out the organic product and highly soluble DMF partitions into the aqueous layer.

Phase 3: Extraction and Purification

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Washing: Wash the combined organic layers with 1M NaOH (20 mL) to remove any unreacted thiophenol, followed by Brine (2 × 50 mL) to remove residual DMF.

-

Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude oil.

-

Chromatography: Purify the crude mixture via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).

-

Isolation: Pool the product-containing fractions and evaporate the solvent to afford 4-(phenylthio)pyridine as a pale yellow to off-white solid. Expected yield: ~1.72 g (92%).

References

-

Title: Nucleophilic aromatic substitution Source: Wikipedia, The Free Encyclopedia URL: [Link]

-

Title: Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis Source: NIH PubMed Central (PMC) URL: [Link]

-

Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL: [Link]

Application Note: Nucleophilic Aromatic Substitution of 4-Chloropyridine with Thiophenol

Abstract

This guide details the robust synthesis of 4-(phenylthio)pyridine via Nucleophilic Aromatic Substitution (

Mechanistic Insight & Reaction Logic

The Pathway

The reaction proceeds via an addition-elimination mechanism.[1][2][3][4] The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (-I and -M effects), significantly depleting electron density at the C2 and C4 positions. This activates the C4-Cl bond toward nucleophilic attack by the thiophenolate anion.

Key Mechanistic Features:

-

Activation: The pyridine nitrogen renders the ring electron-deficient.[5]

-

Addition: The thiophenolate nucleophile attacks C4, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is effectively delocalized onto the electronegative nitrogen.

-

Elimination: The intermediate collapses, reforming the aromatic system and expelling the chloride leaving group.

Visualizing the Mechanism

The following diagram illustrates the critical transition states and electron flow.

Critical Material Attributes (CMA)

Substrate Instability (The "Hidden" Failure Mode)

4-Chloropyridine is commercially supplied as the hydrochloride salt (HCl) .

-

Risk: The free base of 4-chloropyridine is unstable and can self-polymerize into a dark, insoluble tar at room temperature.

-

Implication: Never perform a free-base extraction prior to the reaction. The protocol below uses the stable HCl salt directly, neutralizing it in situ in the presence of the nucleophile to ensure immediate reaction.

Thiophenol Safety

Thiophenol has a low odor threshold and high toxicity.

-

Control: All equipment must be vented through a bleach (sodium hypochlorite) trap.

-

Chemistry:

(odorless sulfonate).

Experimental Protocols

Reagent Table & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 4-Chloropyridine HCl | 150.01 | 1.0 | Electrophile (Salt form) |

| Thiophenol | 110.18 | 1.1 | Nucleophile |

| Potassium Carbonate ( | 138.21 | 2.5 | Base (Scavenges HCl & Phenol proton) |

| DMF (Anhydrous) | - | [0.5 M] | Solvent (Polar Aprotic) |

Protocol 1: Standard Thermal Synthesis (Recommended)

Objective: High-yield synthesis with minimized polymerization risk.

Step-by-Step Workflow:

-

Safety Setup:

-

Equip a fume hood with a bleach trap (bubbler containing 10% NaOCl).

-

Connect the reaction vessel vent line to this trap.

-

-

Nucleophile Formation (Pre-activation):

-

To a dry round-bottom flask equipped with a magnetic stir bar, add

(2.5 equiv). -

Add DMF (concentration relative to substrate: 0.5 M).

-

Slowly add Thiophenol (1.1 equiv) via syringe.

-

Observation: The mixture may bubble slightly (

release) and turn yellow as potassium thiophenolate forms. Stir at Room Temperature (RT) for 15 minutes.

-

-

Substrate Addition:

-

Add 4-Chloropyridine Hydrochloride (1.0 equiv) directly to the stirring mixture as a solid.

-

Rationale: Adding the solid salt to the pre-formed thiophenolate solution ensures that as soon as the free base is generated, it is intercepted by the nucleophile, preventing self-polymerization.

-

-

Reaction:

-

Heat the mixture to 80 °C .

-

Monitor by HPLC or TLC (Eluent: 20% EtOAc in Hexanes).

-

Typical Time: 2–4 hours.

-

Completion Criteria: Disappearance of 4-chloropyridine peak; appearance of product (UV active, distinct shift).

-

-

Workup (Odor Control Focus):

-

Cool to RT.

-

Quench: Pour the reaction mixture into a beaker containing 10% aqueous bleach (NaOCl) . Stir for 5 minutes. This oxidizes unreacted thiophenol immediately.

-

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with water (to remove DMF) and brine.

-

Dry over

, filter, and concentrate.

-

Protocol 2: Microwave-Assisted (High Throughput)

Objective: Rapid library synthesis (<30 mins).

-

Vessel: 10 mL Microwave vial.

-

Charge: Add 4-Chloropyridine HCl (1.0 eq),

(2.5 eq), Thiophenol (1.2 eq), and DMF (0.5 M). -

Parameters:

-

Temperature: 120 °C

-

Time: 15 minutes

-

Stirring: High

-

-

Post-Process: Decant into a bleach-containing quench solution immediately.

Process Workflow & Safety Diagram

This diagram outlines the operational flow, emphasizing the critical safety barrier (Bleach Trap) required for thiophenol handling.[6]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Black Tar Formation | Polymerization of 4-chloropyridine free base. | Ensure 4-Cl-Py HCl is added after the base/thiol mixture is ready. Do not free-base in a separate step. |

| Low Conversion | Incomplete deprotonation or wet solvent. | Use anhydrous DMF. Switch base to |

| Disulfide Impurity | Oxidation of thiophenol by air. | Degas solvents with Nitrogen/Argon before use. Ensure slight excess of thiophenol (1.1–1.2 eq). |

| Persistent Odor | Ineffective quenching. | Check bleach trap activity (ensure it's not spent). Wash glassware with bleach before taking it out of the hood. |

References

-

Mechanism of

on Pyridines:- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Topic Overview: Detailed discussion on the activation of pyridine rings toward nucleophilic

-

Safety Protocols for Thiol Handling

-

University of California, Los Angeles (UCLA). SOP: Safe Handling of Stench Chemicals.

-

Protocol: Standard operating procedures for bleach traps and oxidation of thiols.[7]

-

-

4-Chloropyridine Hydrochloride Properties

-

General

Methodology:- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.

- Context: Application of C-S bond form

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. hsrm.umn.edu [hsrm.umn.edu]

- 7. How To [chem.rochester.edu]

- 8. 4-氯吡啶 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. CAS 7379-35-3: 4-Chloropyridine hydrochloride | CymitQuimica [cymitquimica.com]

- 10. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

4-(Phenylthio)pyridine synthesis via Suzuki-Miyaura coupling

Application Note: High-Fidelity Synthesis of 4-(Phenylthio)pyridine via Cross-Coupling Architectures

Part 1: Executive Summary & Technical Strategy

The "Suzuki" Misnomer in C–S Bond Formation The request to synthesize 4-(phenylthio)pyridine via "Suzuki-Miyaura coupling" requires a precise technical distinction. Classically, the Suzuki-Miyaura reaction couples organoboron reagents with halides to form Carbon-Carbon (C–C) bonds.[1][2] It does not inherently form Carbon-Sulfur (C–S) bonds.

However, the "Suzuki toolbox" (organoboron reagents and palladium catalysts) has evolved to address C–S bond formation through two distinct "Suzuki-adjacent" methodologies. To achieve the target molecule 4-(phenylthio)pyridine , we must utilize one of the following high-fidelity protocols:

-

The Chan-Evans-Lam (Chan-Lam) Coupling: This is the direct analog to Suzuki coupling for heteroatoms. It utilizes aryl boronic acids (Suzuki reagents) to couple with thiols/disulfides. This is the most accurate interpretation of using "Suzuki reagents" to make sulfides.

-

Pd-Catalyzed C–S Cross-Coupling (Buchwald-Hartwig Type): This utilizes Palladium catalysts (Suzuki catalysts) to couple aryl halides with thiols.

Strategic Recommendation:

-

Use Protocol A (Chan-Lam) if you have access to a diverse library of boronic acids and require mild, aerobic conditions.

-

Use Protocol B (Pd-Catalyzed) if you are working with unactivated aryl chlorides and require rapid, high-turnover synthesis.

Part 2: Reaction Landscape & Mechanistic Logic

The following diagram illustrates the divergence between classical Suzuki coupling and the required C–S bond formation pathways.

Figure 1: Decision tree for selecting the correct cross-coupling architecture for thioether synthesis.

Part 3: Protocol A – Chan-Lam Coupling (The Boronic Acid Route)

Concept: This oxidative cross-coupling uses copper catalysis to couple a nucleophile (thiol) with an organoboron electrophile. Why this fits the "Suzuki" request: It utilizes Phenylboronic acid , the quintessential Suzuki reagent. Critical Design Choice: We utilize 4-mercaptopyridine and phenylboronic acid .

-

Reasoning: 4-Pyridylboronic acid is notoriously unstable (prone to rapid protodeboronation). Reversing the polarity (coupling the stable Phenylboronic acid with the pyridine thiol) ensures higher yields and reproducibility [1].

Materials & Reagents

| Component | Equiv. | Role |

| 4-Mercaptopyridine | 1.0 | Nucleophile |

| Phenylboronic Acid | 1.5 | Electrophile (Suzuki Reagent) |

| Cu(OAc)₂ | 0.1 - 1.0 | Catalyst/Oxidant |

| Pyridine (or Et₃N) | 3.0 | Ligand/Base |

| DMSO or DMF | Solvent | Polar aprotic solvent |

| Molecular Sieves (4Å) | Additive | Water scavenger (Critical) |

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Note: Unlike Suzuki coupling, this reaction requires an oxidative atmosphere (air or O₂ balloon). Do not purge with Argon.

-

-

Reagent Loading:

-

Add 4-Mercaptopyridine (1.0 mmol, 111 mg) and Phenylboronic Acid (1.5 mmol, 183 mg).

-

Add activated 4Å Molecular Sieves (200 mg). Moisture inhibits the transmetallation step.

-

Add Cu(OAc)₂ (0.1 mmol, 18 mg for catalytic; use 1.0 equiv for faster kinetics).

-

-

Solvation & Activation:

-

Add DMSO (5.0 mL).

-

Add Pyridine (3.0 mmol, 240 µL).

-

Fit the flask with a drying tube (CaCl₂) or an O₂ balloon.

-

-

Reaction:

-

Stir vigorously at 80°C for 12–18 hours.

-

Monitoring: TLC (Hexane/EtOAc 7:3). The thiol spot will disappear; the product is less polar.

-

-

Work-up:

-

Purification:

-

Flash chromatography on silica gel. Elute with 10-20% EtOAc in Hexanes.

-

Yield Expectation: 75–85%.

-

Part 4: Protocol B – Pd-Catalyzed C–S Coupling (The High-Turnover Route)

Concept: Uses Palladium(0) to insert into the C–Cl bond of 4-chloropyridine, followed by transmetallation with the thiol. Why this fits the "Suzuki" request: It uses the Pd-catalyst machinery common to Suzuki coupling.[2][6]

Mechanism Visualization

Figure 2: Catalytic cycle for Pd-catalyzed C-S bond formation (Buchwald-Hartwig type).

Materials & Reagents

| Component | Equiv. | Role |

| 4-Chloropyridine HCl | 1.0 | Electrophile |

| Thiophenol | 1.1 | Nucleophile |

| Pd₂(dba)₃ | 0.02 (2 mol%) | Pre-catalyst |

| Xantphos | 0.04 (4 mol%) | Ligand (Large bite angle) |

| DIPEA (Hünig's Base) | 3.0 | Base |

| 1,4-Dioxane | Solvent | Reflux medium |

Step-by-Step Procedure

-

Catalyst Pre-formation (Critical Step):

-

In a glovebox or under Argon: Mix Pd₂(dba)₃ (18 mg) and Xantphos (23 mg) in 1,4-Dioxane (2 mL). Stir for 5 minutes until the solution turns a clear orange/red. Xantphos is essential for reductive elimination of the C-S bond [2].

-

-

Substrate Loading:

-

To the main reaction vessel (pressure tube preferred), add 4-Chloropyridine HCl (1.0 mmol, 150 mg).

-

Add Thiophenol (1.1 mmol, 113 µL).

-

Add DIPEA (3.0 mmol, 520 µL). Excess base is needed to neutralize the HCl salt of the pyridine.

-

-

Reaction:

-

Add the pre-formed catalyst solution to the vessel.

-

Seal the tube and heat to 100°C for 4–6 hours.

-

Note: 4-Chloropyridine is deactivated compared to bromides, but the Xantphos/Pd system is highly active.

-

-

Work-up:

-

Filter the mixture through a pad of Celite to remove Palladium black.

-

Concentrate the filtrate.

-

-

Purification:

-

The crude residue is often pure enough for recrystallization (Hexane/Et₂O).

-

Alternatively, column chromatography (Hexane/EtOAc).

-

Part 5: Comparative Analysis

| Feature | Protocol A: Chan-Lam | Protocol B: Pd-Catalyzed |

| "Suzuki" Similarity | Uses Boronic Acids | Uses Pd Catalysts |

| Atmosphere | Aerobic (Open to air/O₂) | Anaerobic (Strict Argon/N₂) |

| Substrate Cost | Moderate (Boronic acids) | Low (Chlorides/Thiols) |

| Reaction Time | Slow (12–24 h) | Fast (4–6 h) |

| Functional Group Tolerance | Excellent (Tolerates halides) | Moderate (Halides may react) |

| Scalability | High (No heavy metals if Cu removed) | High (Low catalyst loading) |

Part 6: Troubleshooting & Critical Controls

-

Protodeboronation (Chan-Lam): If using 4-pyridylboronic acid (instead of the recommended reverse polarity), yields will be low (<30%). Always use Phenylboronic acid + Mercaptopyridine for this specific scaffold.

-

Catalyst Poisoning (Pd-Catalyzed): Pyridines can coordinate to Pd and shut down the cycle. The use of Xantphos (a bidentate ligand with a wide bite angle) prevents the formation of unreactive bis-pyridine-Pd complexes [3].

-

Disulfide Formation: In Protocol A, thiols can oxidize to disulfides (Ph-S-S-Ph). This is actually a competent intermediate in the Chan-Lam cycle and will eventually convert to product, but it may require longer reaction times.

References

-

Chan-Lam Discovery: Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids: An expedient synthesis of thyroxine. Tetrahedron Letters, 39(19), 2937–2940. Link

-

Pd-Catalyzed C-S Coupling: Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols. Journal of the American Chemical Society, 128(7), 2180–2181. Link

-

Ligand Effects (Xantphos): Itoh, T., & Mase, T. (2004). A general palladium-catalyzed coupling of aryl halides/triflates and thiols. Organic Letters, 6(24), 4587–4590. Link

-

Chan-Lam Mechanism: King, A. E., Brunold, T. C., & Stahl, S. S. (2009). Mechanistic study of copper-catalyzed aerobic oxidative coupling of arylboronic acids and phenols. Journal of the American Chemical Society, 131(14), 5044–5045. Link

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]